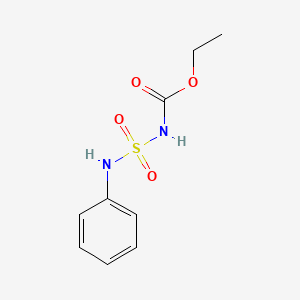

Ethyl(phenylsulfamoyl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

90438-31-6 |

|---|---|

Molecular Formula |

C9H12N2O4S |

Molecular Weight |

244.27 g/mol |

IUPAC Name |

ethyl N-(phenylsulfamoyl)carbamate |

InChI |

InChI=1S/C9H12N2O4S/c1-2-15-9(12)11-16(13,14)10-8-6-4-3-5-7-8/h3-7,10H,2H2,1H3,(H,11,12) |

InChI Key |

JJNNOOVVEYDNLR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NS(=O)(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Ethyl Phenylsulfamoyl Carbamate Analogs

Strategies for Carbamate (B1207046) Moiety Formation

The formation of the carbamate group is a cornerstone in the synthesis of these target compounds. Several distinct strategies have been developed, each offering unique advantages in terms of starting material availability, reaction conditions, and functional group tolerance.

A fundamental and widely utilized method for carbamate synthesis is the reaction of an isocyanate with an alcohol. In the context of ethyl(phenylsulfamoyl)carbamate analogs, this involves the reaction of a phenylsulfonyl isocyanate intermediate with ethanol (B145695). The isocyanate, characterized by its highly electrophilic carbon atom, readily reacts with the nucleophilic oxygen of the alcohol. chemrxiv.org This reaction is typically efficient and proceeds under mild conditions.

The core reaction involves the attack of the alcohol on the isocyanate, forming a carbamate derivative. This method's prevalence is due to its directness, especially when the corresponding isocyanate is commercially available or readily synthesized. wikipedia.orgorganic-chemistry.org For instance, ethyl carbamate itself can be formed from the reaction of ethanol with precursors like urea (B33335) or cyanate (B1221674), which can generate isocyanic acid in situ. nih.govresearchgate.netmdpi.comnih.govresearchgate.net The reaction between isocyanate and ethanol is a key step in various industrial and laboratory-scale syntheses of simple carbamates. nih.gov

Table 1: Examples of Isocyanate-Alcohol Reactions for Carbamate Formation

| Isocyanate Precursor | Alcohol | Product | Key Features |

|---|---|---|---|

| Phenyl Isocyanate | Ethanol | Ethyl phenylcarbamate | Direct, high-yield reaction. |

| Chlorosulfonyl Isocyanate | Protected Phenyl Diol | Halogen-substituted Phenyl Carbamate | Used for complex, substituted analogs. google.com |

| Acyl Azide (B81097) (in situ) | Ethanol | Ethyl Carbamate | Isocyanate generated via Curtius rearrangement. wikipedia.org |

Carbamoylation involves the introduction of a carbamoyl (B1232498) group onto a substrate, typically an alcohol. These methods often utilize carbamoylating agents that are more stable or easier to handle than isocyanates.

One common approach is the use of sodium cyanate in the presence of a strong acid, such as methanesulfonic acid. google.com The acid protonates the cyanate to form cyanic acid (HNCO), which then reacts with the alcohol to yield the carbamate. This method has been successfully applied to the carbamoylation of various alcohols. google.com Another versatile method employs reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). The alcohol is first treated with CDI to form an activated imidazole-carboxylate intermediate, which is then displaced by an amine. Alternatively, reacting an amine with CDI generates a carbamoyl-imidazole which can then react with an alcohol. A one-pot reaction involving carbonylimidazolide, a nucleophile (like an amine), and an alcohol in water can efficiently produce carbamates. organic-chemistry.orgacs.org Urea can also serve as an eco-friendly carbonyl source for the synthesis of primary carbamates from alcohols, a reaction often catalyzed by indium triflate. organic-chemistry.org

Table 2: Selected Carbamoylation Methods

| Carbamoylating Agent | Substrate | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Sodium Cyanate | Alcohol | Methanesulfonic Acid | Primary Carbamate google.com |

| Urea | Alcohol | Indium Triflate | Primary Carbamate organic-chemistry.org |

| Carbonylimidazolide | Alcohol & Amine | Water | Substituted Carbamate organic-chemistry.org |

| Phenyl Carbamate | Alcohol | Tin Catalyst | Transcarbamoylation Product |

Modern synthetic chemistry has seen the rise of multi-component reactions, which offer significant advantages in terms of efficiency and atom economy. For carbamate synthesis, a powerful three-component coupling involves an amine, carbon dioxide (CO2), and an alkyl halide. organic-chemistry.orgorganic-chemistry.org This method avoids the use of toxic reagents like phosgene.

In a typical procedure, the amine reacts with CO2 in the presence of a base to form a carbamate salt intermediate. acs.org This intermediate is then alkylated in situ by an alkyl halide to furnish the final carbamate product. sci-hub.se Cesium carbonate (Cs2CO3) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used bases for this transformation. organic-chemistry.orgnih.gov The addition of tetrabutylammonium (B224687) iodide (TBAI) can be crucial in preventing side reactions such as N-alkylation. organic-chemistry.orgsci-hub.se This approach is notable for its mild reaction conditions and broad substrate scope, accommodating various amines and alkyl halides. organic-chemistry.orgorganic-chemistry.org

Table 3: Three-Component Carbamate Synthesis

| Amine Component | C1 Source | Alkylating Agent | Catalyst/Base |

|---|---|---|---|

| Benzylamine | CO2 | Butyl Bromide | Cs2CO3 / TBAI sci-hub.se |

| Various Amines | CO2 | Ethyl Iodide | DBU organic-chemistry.orgnih.gov |

| Anilines | CO2 | Alkyl Halides | [ChCl][ZnCl2]2 (DES) acs.org |

The Curtius rearrangement is a classic and reliable method for converting carboxylic acids into primary amines, with an isocyanate as a key intermediate. wikipedia.orglibretexts.org This pathway can be effectively harnessed for carbamate synthesis by trapping the intermediate isocyanate with an alcohol. nih.govnih.gov

The process begins with the conversion of a carboxylic acid into an acyl azide. This is often achieved by treating the corresponding acyl chloride with sodium azide or by using reagents like diphenylphosphoryl azide (DPPA) directly on the carboxylic acid. mdpi.com The acyl azide, upon thermal or photochemical induction, undergoes rearrangement with the loss of nitrogen gas (N2) to form an isocyanate. wikipedia.orgorganic-chemistry.org In the presence of an alcohol, such as ethanol, the isocyanate is efficiently trapped to yield the corresponding ethyl carbamate. wikipedia.orgnih.gov This one-pot procedure is highly valued for its tolerance of various functional groups and the stereochemical retention at the migrating group. nih.gov

Table 4: Carbamate Synthesis via Curtius Rearrangement

| Starting Material | Azide Formation Reagent | Trapping Agent | Key Features |

|---|---|---|---|

| Carboxylic Acid | Diphenylphosphoryl Azide (DPPA) | Ethanol | One-pot synthesis, mild conditions. nih.gov |

| α-Cyanoester | Hydrazine, then Nitrous Acid | Ethanol | Darapsky degradation for amino acid synthesis. wikipedia.orgnih.gov |

| Carboxylic Acid | Sodium Azide / Di-tert-butyl dicarbonate | tert-Butanol | Forms Boc-protected amines. nih.govnih.gov |

Strategies for Sulfamoyl Moiety Incorporation

The introduction of the sulfamoyl group is the second critical phase in the synthesis of this compound analogs. This typically involves the formation of a sulfonamide bond between a substituted aniline (B41778) and a suitable sulfonylating agent.

The most direct and conventional method for constructing a sulfonamide linkage is the reaction between a primary or secondary amine (such as a substituted aniline) and a sulfonyl chloride. nih.govresearchgate.net This reaction, a form of N-sulfonylation, generally proceeds readily in the presence of a base (e.g., sodium carbonate, pyridine) to neutralize the hydrochloric acid byproduct. nih.govresearchgate.net

For the synthesis of this compound, the required intermediate would be ethyl (chlorosulfonyl)carbamate, which reacts with a substituted aniline. Alternatively, a more convergent approach involves reacting a substituted phenylsulfonyl chloride with ethyl carbamate. However, the synthesis often proceeds by first creating the phenylsulfonamide bond. This involves reacting a substituted aniline with a sulfonyl chloride derivative. For example, 4-acetamidobenzenesulfonyl chloride is commonly reacted with various amines to produce a wide range of sulfonamide derivatives. nih.govresearchgate.net

The synthesis of the necessary substituted phenylsulfonyl chloride precursors is a key preliminary step. These can be prepared through methods such as the Sandmeyer-type reaction of diazonium salts (derived from anilines) with sulfur dioxide in the presence of a copper catalyst, or through direct chlorosulfonylation of aromatic rings, although the latter can suffer from poor regioselectivity. rsc.orggoogle.comnih.gov A more recent palladium-catalyzed method allows for the chlorosulfonylation of arylboronic acids under mild conditions. nih.gov Another approach involves the reaction of anilines with sulfuryl chloride (SO2Cl2) in the presence of a palladium catalyst to generate sulfamoyl chlorides in situ, which can then undergo coupling reactions. rsc.org

Table 5: Synthesis of Sulfonamides and Precursors

| Amine/Aryl Source | Sulfonylating Agent | Catalyst/Conditions | Product |

|---|---|---|---|

| Substituted Aniline | 4-Acetamidobenzenesulfonyl Chloride | Na2CO3 / CH2Cl2 | N-Aryl Acetamidosulfonamide nih.gov |

| Arylboronic Acid | Sulfuryl Chloride (SO2Cl2) | Pd Catalyst / Acetone | Arylsulfonyl Chloride nih.gov |

| Substituted Aniline | Sulfuryl Chloride (SO2Cl2) | Pd Catalyst | N-Aryl Sulfamide chemrxiv.org |

| Phenol Derivative | Substituted Sulfonyl Chloride | Base / Dichloromethane | Arylsulfonate researchgate.net |

Introduction of Phenylsulfamoyl Groups

The introduction of a sulfamoyl moiety is a critical step in the synthesis of sulfamoyl carbamates. A key strategy for this transformation involves the use of sulfamoyl azides. These reactive intermediates can be readily generated from secondary amines and a suitable sulfonyl azide transfer agent. nih.gov For instance, research has demonstrated the synthesis of various sulfamoyl azides by reacting secondary amines with 2,3-dimethyl-1H-imidazolium triflate. nih.gov

This method is particularly effective for secondary amines, as the resulting N,N-disubstituted sulfamoyl azides exhibit greater stability. The use of primary amines can lead to hydrolysis of the product. nih.gov The purification of the resulting sulfamoyl azides is often straightforward, involving simple filtration through a silica (B1680970) plug to remove byproducts. nih.gov Once formed, these sulfamoyl azides are valuable precursors that can participate in further reactions, such as cycloadditions with alkynes, to create more complex heterocyclic structures. nih.gov

Multi-Step Synthesis of Hybrid Structures

The construction of complex molecules incorporating the this compound framework often requires multi-step synthetic sequences. These pathways allow for the careful and controlled assembly of different molecular fragments.

Sequential Reaction Schemes

Multi-step synthesis provides the flexibility to build complex molecular architectures that may not be accessible through single-step reactions. An example of such a strategy is postsynthetic modification, which has been demonstrated in the creation of carbamate-linked covalent organic frameworks (COFs). nih.govescholarship.orgescholarship.org In this approach, an existing framework, such as one with imine linkages, is transformed through a series of consecutive chemical reactions to install the desired carbamate functionality. nih.govescholarship.org This highlights how a carbamate group can be introduced as part of a longer, sequential process to achieve a final, complex structure. escholarship.org

Classic organic reactions can also be integrated into sequential schemes. The Curtius rearrangement, for example, is a well-established method for converting carboxylic acids into carbamates. nih.govacs.org This process involves the transformation of an acyl azide into an isocyanate intermediate, which can then be trapped by a nucleophile, such as an alcohol, to yield the final carbamate product. nih.gov This method's inclusion in a multi-step sequence allows for the conversion of a readily available carboxylic acid functional group into the desired carbamate structure.

Optimized Reaction Conditions and Yield Enhancement

A Design of Experiments (DoE) approach can be employed to identify the optimal interplay between variables such as catalyst type, solvent, temperature, and reagent concentration. nih.gov For example, in the rhodium-catalyzed synthesis of sulfoximine (B86345) propargyl carbamates, an initial screening of catalysts and solvents revealed that Rh₂(esp)₂ in toluene (B28343) provided a significant improvement in yield compared to other combinations. nih.gov Further optimization using a DoE model helped to fine-tune catalyst loading and reaction temperature, ultimately leading to excellent isolated yields. nih.gov These principles of systematic optimization are directly applicable to the synthesis of this compound analogs to maximize the efficiency of the reaction sequence.

Below is an interactive data table illustrating the effect of different catalysts and solvents on the yield of a model carbamate transfer reaction, based on findings from the optimization of sulfoximine carbamate synthesis. nih.gov

Table 1: Catalyst and Solvent Effects on a Model Carbamate Transfer Reaction

| Entry | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Rh₂(OAc)₄ | Dichloromethane | 27 |

| 2 | Rh₂(OAc)₄ | Toluene | 38 |

| 3 | Rh₂(O₂CCF₃)₄ | Toluene | 93 |

| 4 | Rh₂(Oct)₄ | Toluene | 12 |

Catalytic Approaches in Sulfamoyl Carbamate Synthesis

Catalysis offers powerful tools for the synthesis of carbamates, often providing milder reaction conditions and improved efficiency compared to stoichiometric methods. Both palladium and Lewis acid catalysts have proven effective in this context.

Palladium-Catalyzed Transformations

Palladium catalysis provides an elegant and efficient route to N-aryl carbamates. nih.gov A general one-pot method involves the cross-coupling of aryl halides (Ar-X, where X = Cl) or aryl triflates (Ar-OTf) with sodium cyanate (NaOCN). nih.govorganic-chemistry.org This reaction generates a highly reactive aryl isocyanate intermediate in situ. This intermediate is not isolated but is immediately trapped by an alcohol present in the reaction mixture to afford the desired N-aryl carbamate. nih.gov

This methodology is notable for its broad substrate scope, allowing for the synthesis of a wide range of aryl carbamates, including important carbamate protecting groups. nih.govnih.gov The use of aryl triflates as the electrophilic partner further expands the utility of this transformation. nih.gov This palladium-catalyzed approach represents a direct and versatile strategy for constructing the core structure of compounds like this compound.

Table 2: Palladium-Catalyzed Synthesis of Various N-Aryl Carbamates

| Aryl Halide/Triflate | Alcohol | Product | Yield (%) |

|---|---|---|---|

| 4-Chlorotoluene | Ethanol | Ethyl (4-methylphenyl)carbamate | 85 |

| 1-Chloro-4-methoxybenzene | Benzyl alcohol | Benzyl (4-methoxyphenyl)carbamate | 92 |

| Phenyl triflate | tert-Butanol | tert-Butyl phenylcarbamate | 78 |

Lewis Acid Catalysis in Carbamate Synthesis

Lewis acid catalysis has emerged as a valuable tool for carbamate synthesis, offering a mild and efficient alternative to traditional base-promoted methods. tandfonline.comtandfonline.com Research has demonstrated that a heterogeneous yttria-zirconia-based Lewis acid catalyst can effectively promote the reaction between various amines and chloroformates to produce the corresponding carbamates in excellent yields. tandfonline.comtandfonline.com

The protocol is noted for its mild conditions, short reaction times, and high selectivity. tandfonline.com A significant advantage of this heterogeneous catalytic system is the simple work-up procedure, which involves mere filtration to remove the catalyst. tandfonline.com This method avoids the use of stoichiometric amounts of base, making it suitable for substrates with base-sensitive functional groups. tandfonline.com While many studies focus on the reaction of amines with chloroformates, the principles can be extended to the synthesis of sulfamoyl carbamates, where a sulfonamide nitrogen would act as the nucleophile.

Table 3: Lewis Acid-Catalyzed Synthesis of Carbamates

| Amine | Chloroformate | Catalyst | Time (min) | Yield (%) |

|---|---|---|---|---|

| Aniline | Ethyl chloroformate | Y-Zr Oxide | 20 | 94 |

| Benzylamine | Methyl chloroformate | Y-Zr Oxide | 15 | 96 |

| 4-Chloroaniline | Ethyl chloroformate | Y-Zr Oxide | 30 | 92 |

Mechanistic Investigations of Synthetic Pathways

The mechanisms underpinning the synthesis of this compound analogs are centered on the electrophilic nature of the sulfonyl group and the carbonyl carbon of the carbamate moiety, and the nucleophilicity of the nitrogen and oxygen atoms involved in bond formation.

The reaction between phenylsulfonyl isocyanate and ethanol is proposed to proceed via a nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate group. This is a well-established mechanism for urethane (B1682113) formation. kuleuven.beresearchgate.netvaia.comgoogle.commdpi.com The reaction is often catalyzed by the alcohol itself, where a second molecule of the alcohol can act as a proton shuttle, facilitating the proton transfer to the nitrogen atom in a concerted or stepwise fashion. The reaction is generally exothermic and leads to a high yield of the corresponding carbamate. vaia.com

In the case of the reaction between phenylsulfonamide and ethyl chloroformate, the mechanism involves the initial deprotonation of the sulfonamide nitrogen by a base to form a nucleophilic sulfonamide anion. This anion then attacks the electrophilic carbonyl carbon of ethyl chloroformate, leading to the displacement of the chloride leaving group and the formation of the N-sulfonylcarbamate bond.

The palladium-catalyzed multicomponent reaction of a sulfonyl azide, an alcohol, and carbon monoxide is thought to proceed through the in situ formation of a sulfonyl isocyanate intermediate. researchgate.netresearchgate.net The sulfonyl azide reacts with the palladium catalyst and carbon monoxide to generate the sulfonyl isocyanate, which is then trapped by the alcohol to form the sulfonyl carbamate product.

Based on the proposed mechanisms, several key intermediates can be identified:

Phenylsulfonyl isocyanate: In reactions involving sulfonyl azides and carbon monoxide, or in syntheses starting directly from this reagent, phenylsulfonyl isocyanate is the central electrophilic intermediate that reacts with the alcohol. researchgate.netresearchgate.net Its high reactivity drives the formation of the carbamate linkage.

Sulfonamide anion: In the pathway involving the reaction of a sulfonamide with a chloroformate, the deprotonated sulfonamide acts as the key nucleophilic intermediate. The stability and nucleophilicity of this anion are crucial for the success of the reaction.

N-Chlorosulfonylcarbamates: While not a direct intermediate in the primary proposed pathways, N-chlorosulfonylcarbamates are highly reactive species that can be used to synthesize sulfonylcarbamates and related compounds. These can be formed from the reaction of isocyanates with chlorosulfonic acid and can serve as versatile building blocks.

The synthesis of Glipizide Impurity C, ethyl [2-[4-[(cyclohexylcarbamoyl)sulfamoyl]phenyl]ethyl]carbamate, points to the formation of a sulfonylurea intermediate when reacting an aminosulfonamide with an isocyanate. veeprho.commolsyns.comsimsonpharma.comgoogle.com This further supports the role of isocyanates as key intermediates in the formation of N-sulfonylated compounds.

A thorough review of scientific literature and databases has been conducted to gather information regarding the chemical compound this compound, with a specific focus on its molecular interactions and theoretical studies. Despite a comprehensive search, no specific research articles, computational studies, or detailed analyses concerning the structural elucidation or molecular docking of this compound were found.

The requested detailed research findings for the specified sections and subsections—including Density Functional Theory (DFT) calculations, conformational analysis, intermolecular and intramolecular interactions, and molecular docking investigations—are not available in the public domain for this particular compound.

Therefore, it is not possible to generate an article that is both scientifically accurate and adheres to the provided outline due to the absence of foundational research on this compound.

Molecular Interactions and Theoretical Studies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into conformational changes and the stability of molecular complexes over time.

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Ethyl(phenylsulfamoyl)carbamate, with its rotatable bonds, can adopt a variety of conformations. The crystal structure of closely related compounds, such as ethyl N-methyl-N-(p-tolylsulphonylmethyl)carbamate, reveals a folded conformation in the solid state. rsc.org However, in a biological environment, such as in solution or near a protein binding site, the molecule's conformation is dynamic and influenced by its surroundings.

MD simulations can be employed to explore the conformational landscape of this compound in aqueous solution, mimicking physiological conditions. These simulations can reveal the most populated conformational states, the energy barriers between them, and how the presence of different solvents or ions might influence the conformational equilibrium. For instance, studies on the related ethyl carbamate (B1207046) molecule have shown that it exists in a conformational equilibrium between two low-energy forms, and this equilibrium is not significantly altered by complexation with water molecules. rsc.org Understanding these dynamics is critical, as the specific conformation adopted by the molecule upon binding to a biological target can dictate its activity. The flexibility of the sulfonamide and carbamate linkages is key to allowing the phenyl and ethyl groups to orient themselves optimally within a binding pocket.

For this compound to exert a biological effect, it must first bind to a target protein. MD simulations are a powerful tool for assessing the stability of the resulting ligand-protein complex. Once a potential binding pose is identified, for example through docking studies, an MD simulation of the entire complex solvated in water can be performed.

The stability of the complex is evaluated by monitoring several parameters over the course of the simulation:

Root Mean Square Deviation (RMSD): The RMSD of the ligand relative to its initial position and the RMSD of the protein backbone atoms are calculated. A stable RMSD for both the ligand and the protein suggests that the complex is not undergoing major structural changes and the ligand remains bound in a stable conformation.

Hydrogen Bonds and Other Interactions: The number and duration of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between the ligand and the protein are monitored. Persistent interactions indicate a stable binding mode.

Binding Free Energy Calculations: Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the simulation trajectory to estimate the binding free energy of the complex, providing a quantitative measure of its stability.

Studies on similar sulfonamide-based inhibitors have successfully used MD simulations to confirm stable binding within the active site of their target proteins, such as the exchange protein directly activated by cAMP (EPAC). nih.gov These simulations can also reveal subtle changes in protein conformation upon ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

The foundation of any QSAR model is the numerical representation of the chemical structures through molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For a molecule like this compound, a wide range of descriptors can be calculated. The selection of the most relevant descriptors is a critical step to build a robust model. nih.gov

Commonly used descriptor categories include:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices, and autocorrelation descriptors that capture the distribution of properties like atomic mass, polarizability, and electronegativity across the molecular graph. nih.gov

3D Descriptors: Geometrical properties such as molecular surface area, volume, and shape indices.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), and quantum-chemical descriptors like dipole moment and orbital energies.

Feature selection techniques, such as correlation analysis and mutual information analysis, are employed to identify the descriptors that have the strongest correlation with the biological activity being modeled, while also ensuring that the selected descriptors are not highly correlated with each other. mdpi.com

Table 1: Potential QSAR Descriptors for this compound Derivatives

| Descriptor Class | Specific Descriptor Example | Description |

|---|---|---|

| Topological | Balaban J index | An index of molecular shape that considers the distance between all pairs of atoms. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, representing lipophilicity. |

| 2D Autocorrelation | GATS4p | Geary autocorrelation of lag 4, weighted by atomic polarizabilities. Captures the spatial distribution of polarizability. |

| Quantum-Chemical | Dipole Moment | A measure of the overall polarity of the molecule. |

| Constitutional | nS | The number of sulfur atoms in the molecule. |

Once a set of relevant descriptors has been selected, a mathematical model is developed to relate these descriptors to the observed biological activity (e.g., IC₅₀ values) of a series of compounds. This is typically achieved using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Random Forest or Gradient Boosting. nih.govmdpi.com

The dataset of compounds is usually split into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not seen during model development. nih.gov The quality of a QSAR model is assessed using several statistical metrics.

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Ideal Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the proportion of the variance in the biological activity that is predictable from the descriptors for the training set. | Close to 1 |

| Q² (Cross-validated R²) | Measures the predictive power of the model using internal validation (e.g., leave-one-out). | Close to 1 |

| R²_pred (External R²) | Measures the predictive power of the model on an external test set. | Close to 1 |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | As low as possible |

A robust QSAR model for a series of this compound analogues could serve as an effective screening tool to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Calculations for Interaction Energy Analysis

QTAIM is a powerful theoretical framework that analyzes the electron density distribution (a real physical observable) to partition a molecule into atomic basins and characterize the chemical bonds and non-covalent interactions within the system. chemrxiv.orgresearchgate.net

For this compound, QTAIM can provide profound insights into its electronic structure. The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties of the electron density at these BCPs reveal the nature of the interaction.

Key QTAIM parameters include:

Electron Density (ρ(r)): The magnitude of the electron density at the BCP correlates with the strength of the bond or interaction.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) is characteristic of shared-shell interactions (covalent bonds), where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) is typical of closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions), where electron density is depleted in the internuclear region.

Total Electron Energy Density (H(r)): The sign of the total energy density at the BCP can also help distinguish between interaction types.

QTAIM analysis can be used to:

Characterize the covalent bonds within the molecule, such as the S-N and N-C bonds of the core structure.

Identify and quantify the strength of intramolecular hydrogen bonds, for example, between the sulfamoyl N-H and the carbamate carbonyl oxygen, which can stabilize specific conformations.

Analyze the intermolecular interactions when this compound is complexed with a protein, quantifying the energy of individual hydrogen bonds and other non-covalent contacts that contribute to binding affinity. chemrxiv.org

Table 3: QTAIM Parameters and Their Interpretation

| Parameter | Significance | Interpretation for Interactions |

|---|---|---|

| Electron Density (ρ(r)) | Interaction Strength | Higher values indicate stronger interactions. |

| Laplacian of Electron Density (∇²ρ(r)) | Interaction Type | ∇²ρ(r) < 0 for shared (covalent); ∇²ρ(r) > 0 for closed-shell (non-covalent). |

| Total Electron Energy Density (H(r)) | Covalency Degree | H(r) < 0 suggests some degree of covalent character in non-covalent interactions. |

| Ellipticity (ε) | Bond Anisotropy | Higher values indicate greater π-character or instability of the bond. |

By applying these advanced computational techniques, a comprehensive understanding of the molecular properties and potential biological interactions of this compound can be achieved, guiding further research and development efforts.

Structure Activity Relationship Sar Investigations of Ethyl Phenylsulfamoyl Carbamate Analogs

Systematic Modification Strategies

The potency and selectivity of ethyl(phenylsulfamoyl)carbamate analogs can be fine-tuned through systematic modifications of its core structure. These modifications typically involve altering the ethyl moiety, substituting the phenyl ring, modifying the sulfamoyl linker, and derivatizing the carbamate (B1207046) nitrogen.

Variation of the Ethyl Moiety

Systematic variations could include:

Chain Length: Increasing or decreasing the length of the alkyl chain (e.g., methyl, propyl, butyl) can probe the size of the binding pocket.

Branching: Introducing branching (e.g., isopropyl, isobutyl) can explore steric tolerance.

Cyclic Analogs: Replacing the ethyl group with cyclic structures (e.g., cyclopropyl, cyclohexyl) can introduce conformational rigidity.

Aromatic Substitution: Substitution with an aryl or heteroaryl ring could introduce new binding interactions, such as pi-stacking.

While direct studies on this compound are limited, research on sulfone 2-aminobenzimidazole (B67599) derivatives has shown that an ethyl versus a phenyl terminal substituent significantly alters non-covalent molecular interactions, which in turn can affect biological properties. mdpi.com

Substitution Patterns on the Phenyl Ring

The phenyl ring is a prime target for modification to explore electronic and steric effects. The position and nature of substituents can drastically alter the compound's activity. Studies on related structures, such as FAAH inhibitors with a carbamate moiety, have shown that electron-withdrawing groups on the phenyl ring can decrease potency, whereas small polar groups at the para position are often well-tolerated or can even enhance activity. nih.gov

Key modification strategies include:

Positional Isomerism: Moving a substituent between the ortho, meta, and para positions can reveal the optimal location for interaction with the target. For example, in a study of YC-1 derivatives, ortho-substituted compounds showed better inhibitory activity than meta or para isomers. nih.gov

Electronic Effects: Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) can modulate the electronic environment of the molecule. In some series, electron-donating groups have been found to enhance activity. nih.govnih.gov

Steric Bulk: Varying the size of the substituent can probe for steric hindrance in the binding site.

Table 1: Hypothetical SAR of Phenyl Ring Substitutions on this compound Analogs Based on Related Compounds

| Position | Substituent | Predicted Activity | Rationale (Based on Analogous Compounds) |

| para | -OH, -NH₂ | Tolerated or Increased | Small polar groups are often favorable. nih.gov |

| para | -NO₂, -CN | Decreased | Electron-withdrawing groups can reduce potency. researchgate.net |

| ortho | -F, -Cl | Potentially Increased | Halogen substitutions can sometimes enhance binding. nih.gov |

| meta | -CH₃ | Variable | The effect is often position-dependent. |

Modifications to the Sulfamoyl Linker

Potential modifications include:

N-Alkylation/N-Arylation: Introducing a substituent on the nitrogen of the sulfamoyl group would alter its hydrogen-bonding capability and steric profile.

Linker Homologation: Inserting methylene (B1212753) groups between the phenyl ring and the sulfonyl group or between the sulfonyl group and the carbamate nitrogen would change the distance and geometric relationship between these key pharmacophoric elements.

Replacement of the Sulfonyl Group: Replacing the sulfonyl group with other functionalities, such as a carbonyl (amide) or a methylene group, would significantly alter the electronic properties and shape of the molecule.

Derivatization of the Carbamate Nitrogen

The nitrogen atom of the carbamate is another key site for modification. In many bioactive carbamates, this position is substituted to modulate activity. For example, in a series of ethyl N-substituted carbamates, N,N-disubstituted compounds showed different activity profiles compared to their N-monosubstituted counterparts. documentsdelivered.com Similarly, research on sucrose (B13894) octa(N-ethyl)carbamate has demonstrated significant biological activity, highlighting the potential for N-substitution. nih.gov

Derivatization strategies could involve:

Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) on the nitrogen.

Acylation: Adding an acyl group to form an imide structure.

Incorporation into a Ring: Making the nitrogen part of a heterocyclic ring system.

Correlation Between Chemical Structure and Biological Efficacy

The biological efficacy of this compound analogs is a direct consequence of their chemical structures. By systematically altering the molecule and observing the resulting changes in activity, a pharmacophore model can be developed.

Elucidation of Pharmacophoric Requirements

A pharmacophore is an abstract description of the molecular features necessary for a drug's biological activity. nih.gov For the this compound scaffold, the pharmacophoric requirements can be inferred from the SAR studies of analogous compounds.

The essential features likely include:

A Hydrogen Bond Donor: The N-H of the sulfamoyl group and potentially the N-H of the carbamate are key hydrogen bond donors.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the carbamate and the sulfonyl oxygens are strong hydrogen bond acceptors.

An Aromatic Ring: The phenyl group likely engages in hydrophobic or pi-stacking interactions.

A Hydrophobic Moiety: The ethyl group provides a hydrophobic region that may fit into a corresponding pocket in the biological target.

The spatial arrangement of these features is critical. The sulfamoyl linker dictates the relative orientation of the phenyl ring and the ethyl carbamate moiety. Modifications that alter this geometry would be expected to have a profound impact on biological activity. The development of a detailed pharmacophore model would typically involve computational studies, such as 3D-QSAR, to precisely define the optimal distances and angles between these key features. nih.gov

Identification of Key Structural Features for Activity

The biological activity of this compound analogs is intrinsically linked to the specific arrangement and nature of their constituent chemical moieties. Structure-activity relationship (SAR) studies on related N-aryl carbamates have elucidated several key structural features that are critical for their biological effects, particularly in the context of antifungal activity. These findings offer valuable insights into the structural requirements for optimizing the potency of this class of compounds.

A central element for the activity of these compounds is the carbamate group (-NH-C(O)-O-). This functional group is a crucial structural motif in many fungicidal compounds. nih.gov The integrity of this group is often essential for interaction with biological targets. Modifications to the ethyl ester portion of the carbamate can influence potency, likely by altering steric bulk and lipophilicity, which in turn affects target binding and cell permeability.

The nature and position of substituents on the phenyl ring also play a pivotal role in modulating biological activity. Studies on N-aryl carbamates have shown that the introduction of various substituents on the aromatic ring can significantly impact their antifungal efficacy. For instance, in a series of N-aryl carbamate derivatives tested against various phytopathogenic fungi, the presence and type of substituent on the aryl ring were determinant for the observed activity. nih.gov

Furthermore, the sulfonamide linkage (-SO2-NH-) in this compound introduces an additional layer of complexity and potential for interaction. The hydrogen-bonding capabilities of the N-H and S=O groups can be critical for binding to target enzymes or receptors. The substitution pattern on the phenyl ring adjacent to the sulfamoyl group can influence the electronic properties and conformation of the entire molecule, thereby affecting its biological profile.

A study on a series of N-aryl carbamate derivatives highlighted the importance of specific substitutions for potent antifungal activity. For example, compound 1af (see table below) demonstrated the most potent inhibition against F. graminearum, while compound 1z was the most promising against F. oxysporum. nih.gov This underscores that the optimal substitution pattern on the aryl ring can be species-dependent.

Table 1: Antifungal Activity of Selected N-Aryl Carbamate Derivatives

| Compound | R group on Aryl Ring | Target Fungus | EC50 (µg/mL) |

|---|---|---|---|

| 1af | 4-Trifluoromethyl | F. graminearum | 12.50 |

| 1z | 3,4-Dichloro | F. oxysporum | 16.65 |

| 1ag | 4-tert-Butyl | Broad Spectrum | >70% inhibition at 50 µg/mL |

Data sourced from a study on the antifungal activities of novel N-aryl carbamate derivatives. nih.gov

In essence, the key structural features for the activity of this compound analogs can be summarized as:

The intact carbamate moiety.

The nature and position of substituents on the phenyl ring.

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, can have a profound impact on the biological activity of chiral compounds. biomedgrid.comnih.govbiomedgrid.com Although this compound itself is not chiral, the introduction of chiral centers through substitution on the phenyl ring or the ethyl group would result in stereoisomers (enantiomers or diastereomers). These stereoisomers can exhibit significantly different pharmacological and toxicological profiles. biomedgrid.combiomedgrid.com

The differential activity of stereoisomers arises from their distinct interactions with chiral biological macromolecules such as enzymes, receptors, and DNA. nih.gov Biological systems are inherently chiral, often exhibiting a high degree of stereoselectivity. biomedgrid.com Consequently, one enantiomer of a chiral drug may bind to its target with high affinity, leading to the desired therapeutic effect, while the other enantiomer (the distomer) may be less active, inactive, or even responsible for undesirable side effects. nih.gov A classic example of this is the drug thalidomide, where one enantiomer is sedative while the other is teratogenic. biomedgrid.com

In the context of this compound analogs, the introduction of a chiral center could lead to stereoisomers with varying abilities to inhibit their target. The spatial arrangement of the functional groups in each isomer would determine the goodness of fit within the binding site of the target protein. nih.gov Even subtle differences in the three-dimensional structure can lead to significant variations in binding affinity and, therefore, biological activity. nih.gov

Comparative SAR with Other Carbamate and Sulfonamide Classes

The structure-activity relationships of this compound can be further understood by comparing its structural motifs with those of other well-established classes of compounds containing carbamate and sulfonamide functionalities, such as sulfonylureas.

When comparing this compound to other N-aryl carbamates, the influence of the aryl substituent is a common theme. As discussed in section 5.2.2, modifications to the phenyl ring can drastically alter activity. This principle is also observed in other classes of carbamates where the nature of the group attached to the carbamate nitrogen is a key determinant of potency and selectivity.

Sulfonamides and Sulfonylureas: The sulfonamide group is a cornerstone of many antibacterial drugs, diuretics, and anticonvulsants. The sulfonylurea class of compounds, which features a sulfonyl group attached to a urea (B33335) moiety, is widely used in the management of type 2 diabetes. nih.gov These drugs act by stimulating insulin (B600854) release from pancreatic β-cells. nih.gov

A comparative SAR analysis between this compound and sulfonylureas reveals both similarities and differences. The core similarity lies in the presence of a sulfonamide-like linkage. In sulfonylureas, the N-H protons of the urea and sulfonamide groups are important for binding to the sulfonylurea receptor (SUR). The nature of the substituents on the phenyl ring and the other terminus of the urea group significantly influences the potency and duration of action. nih.gov For instance, second-generation sulfonylureas have larger, more lipophilic substituents, which contribute to their higher potency compared to first-generation agents.

In this compound, the carbamate group replaces the urea moiety of sulfonylureas. While both urea and carbamate groups possess a carbonyl and N-H functionalities, their electronic and conformational properties differ. This would likely lead to different binding modes and potencies at the same biological target. A hypothetical SAR study comparing a series of sulfonylureas with their corresponding sulfamoylcarbamate analogs would be invaluable in dissecting the specific contributions of the urea versus the carbamate group to biological activity. Such a study would likely show that while the general structural requirements for the aryl and sulfonyl portions might be similar, the optimal substitutions on the urea/carbamate part would differ.

Derivatization and Analog Development for Research Purposes

Synthesis of Libraries of Ethyl(phenylsulfamoyl)carbamate Analogs

The generation of compound libraries containing a diverse set of analogs is a cornerstone of modern medicinal chemistry and chemical biology. For this compound, this approach allows for a comprehensive exploration of the chemical space around the core scaffold.

The design of an analog library for this compound is guided by several key principles aimed at systematically probing the impact of structural modifications on biological activity. These principles often involve altering the three main components of the molecule: the ethyl carbamate (B1207046) group, the central phenyl ring, and the terminal phenylsulfamoyl moiety.

A primary strategy involves the modification of the substituents on the phenyl rings. For instance, in a manner similar to the design of related sulfonamide-containing compounds, various electron-donating and electron-withdrawing groups can be introduced at different positions (ortho, meta, para) of the phenyl ring of the sulfamoyl group. cbijournal.com This allows for the investigation of electronic and steric effects on target binding. A study on ethyl 2-(N-(substituted-phenyl) sulfamoyl)thiazole-4-carboxylate derivatives explored the impact of substituents such as halogens (chloro, fluoro), alkyl (methyl), and alkoxy (methoxy) groups on the phenylsulfamoyl moiety. cbijournal.com

Another design principle focuses on altering the nature of the carbamate group. The ethyl ester can be replaced with other alkyl or aryl groups to probe the size and nature of the binding pocket. nih.gov For example, replacing the ethyl group with methyl, bulkier aliphatic groups, or substituted aryl groups can significantly impact activity. nih.gov

Furthermore, the linkage between the chemical moieties can be varied. The core phenyl ring can be replaced with other aromatic or heterocyclic systems to explore different spatial arrangements and potential new interactions with the biological target.

A summary of potential modifications is presented in the table below:

| Molecular Component | Potential Modifications | Rationale |

| Phenylsulfamoyl Group | Substitution on the phenyl ring (e.g., -Cl, -F, -CH3, -OCH3) | Investigate electronic and steric effects on target binding. cbijournal.com |

| Replacement of the phenyl ring with other heterocycles | Explore alternative binding modes and improve properties. | |

| Carbamate Group | Variation of the ethyl ester (e.g., methyl, propyl, benzyl) | Probe the size and hydrophobicity of the binding pocket. nih.gov |

| Replacement of the ethoxy group with other nucleophiles (e.g., methylamino) | Assess the importance of the ester functionality for activity. nih.gov | |

| Central Phenyl Ring | Introduction of substituents | Modulate electronic properties and solubility. |

| Replacement with other aromatic or heterocyclic rings | Alter the overall topology of the molecule. |

To efficiently generate a large number of analogs, high-throughput synthesis (HTS) techniques are employed. These methods allow for the parallel synthesis of compounds in a multi-well format, significantly accelerating the drug discovery process. For the synthesis of this compound analogs, solution-phase parallel synthesis is a viable approach. nih.gov

One common method involves the reaction of a library of substituted sulfamoyl chlorides with ethyl aminobenzoate derivatives in a parallel fashion. Alternatively, a library of substituted anilines can be reacted with ethyl chloroformate to generate a diverse set of carbamates, which can then be sulfamoylated.

The use of robotic liquid handlers and automated purification systems is crucial for the successful implementation of HTS. nih.gov These systems ensure precise reagent dispensing, reaction monitoring, and rapid purification of the final compounds, often by techniques like mass-directed automated preparative HPLC. The integration of HTS with computational tools for library design and data analysis further enhances the efficiency of the workflow. nih.gov

Functionalization for Specific Research Applications

Beyond generating libraries for SAR studies, this compound and its potent analogs can be functionalized to create chemical probes. These probes are indispensable tools for identifying the cellular targets of the compound and for studying its mechanism of action in a biological context.

To facilitate the isolation and identification of binding partners, a "tag" can be incorporated into the structure of an active analog. Common tags include biotin (B1667282) and clickable handles like alkynes or azides. The key consideration in designing such a probe is to ensure that the addition of the tag and a suitable linker does not significantly diminish the compound's biological activity.

The position for introducing the tag is critical. Structure-activity relationship data is used to identify regions of the molecule that are not essential for target binding. For instance, if modifications to a particular phenyl ring are well-tolerated, a linker and tag could be attached at that site. The synthesis of such a probe would involve preparing an analog with a functional group, such as an amino or hydroxyl group, that can be readily coupled to the linker-tag moiety.

Chemical probes, particularly those used in chemical proteomics, are powerful tools for target deconvolution. Two common types of probes that can be designed based on the this compound scaffold are affinity-based probes and photoaffinity probes.

Affinity-based probes typically consist of the active compound (the "warhead"), a linker, and a reporter tag (e.g., biotin). After incubating the probe with a cell lysate or intact cells, the probe-protein complexes are enriched using affinity purification, for example, with streptavidin beads if biotin is the tag. The enriched proteins are then identified by mass spectrometry.

Photoaffinity probes are designed with a photoreactive group, such as a diazirine or an aryl azide (B81097), in addition to an affinity tag. This photoreactive group, upon irradiation with UV light, forms a highly reactive species that can covalently crosslink with the target protein in close proximity. This covalent linkage provides a more robust capture of the target, which is particularly useful for identifying weak or transient interactions. The design of a photoaffinity probe requires careful consideration of the placement of the photoreactive group to ensure it is positioned within the binding site for efficient crosslinking.

The general workflow for using such probes involves:

Synthesizing the probe based on a potent analog of this compound.

Incubating the probe with a biological sample (e.g., cell lysate, living cells).

For photoaffinity probes, irradiating with UV light to induce crosslinking.

Enriching the probe-target complexes using the affinity tag.

Identifying the bound proteins using mass spectrometry-based proteomics.

Evaluation of Novel Derivatives

The newly synthesized analogs and functionalized probes of this compound must undergo rigorous evaluation to determine their biological activity and to validate their utility as research tools. This evaluation process is typically hierarchical, starting with primary screens and progressing to more detailed mechanistic studies for the most promising compounds.

The initial step involves screening the library of analogs in a relevant biological assay to determine their potency, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). For example, if the parent compound is an enzyme inhibitor, the analogs would be tested for their ability to inhibit the enzyme. nih.gov

For compounds that show significant activity, further characterization is necessary. This may include:

Selectivity profiling: Testing the active analogs against a panel of related targets to ensure they are selective for the intended target.

Structure-Activity Relationship (SAR) analysis: Correlating the structural modifications with the observed changes in biological activity to build a model of the pharmacophore. nih.gov This analysis provides insights into the key molecular features required for activity and guides the design of next-generation analogs.

Biophysical binding assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can be used to confirm direct binding to the target protein and to determine the binding affinity and kinetics.

Cell-based assays: Evaluating the activity of the analogs in a cellular context to assess their cell permeability and efficacy in a more complex biological environment.

The table below summarizes the key evaluation steps for novel derivatives:

| Evaluation Stage | Methods | Purpose |

| Primary Screening | In vitro biological assays (e.g., enzyme inhibition, receptor binding) | Determine the potency (IC50/EC50) of the synthesized analogs. nih.gov |

| Selectivity Profiling | Panel of related biological targets | Assess the specificity of the active compounds. |

| SAR Analysis | Correlation of chemical structure with biological activity | Understand the key molecular features required for potency and guide further optimization. nih.gov |

| Biophysical Validation | SPR, ITC, MST | Confirm direct target engagement and quantify binding affinity and kinetics. |

| Cellular Characterization | Cell-based functional assays | Evaluate cell permeability and on-target activity in a cellular environment. |

Through this iterative cycle of design, synthesis, and evaluation, a deep understanding of the biological activity of this compound can be achieved, leading to the development of highly potent and selective chemical tools for research.

Screening Methodologies for New Analogs

Once a library of analogs based on the this compound scaffold is synthesized, a systematic screening process is required to identify compounds with desired biological activity. This process, often termed a screening cascade, employs a series of assays to filter and prioritize compounds for further investigation.

The initial step is typically a high-throughput screening (HTS) campaign, where thousands of derivatives are rapidly tested against a specific biological target, such as an enzyme or a cellular receptor. The goal of HTS is to identify "hits"—compounds that demonstrate activity at a predefined threshold.

Following primary HTS, hits are subjected to a series of secondary and confirmatory assays to eliminate false positives and to characterize their activity more thoroughly. These assays are designed to be more specific and may include:

Enzymatic Assays: If the target is an enzyme, dose-response studies are conducted to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) for each active compound. This provides a quantitative measure of a compound's potency.

Cell-Based Assays: To understand a compound's effect in a more biologically relevant context, cell-based assays are employed. These can measure various endpoints, such as cell viability, proliferation, or the modulation of a specific signaling pathway.

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding between the analog and the target protein, providing valuable data on binding affinity and kinetics.

The data gathered from this screening cascade allows for the initial characterization of the structure-activity relationship (SAR), which describes how specific chemical modifications influence biological activity. nih.govnih.gov

Table 1: Illustrative Screening Data for this compound Analogs

| Compound ID | R¹ Substitution (Phenyl Ring) | R² Substitution (Ethyl Group) | Primary Screen Hit (Activity >50%) | Target Enzyme IC₅₀ (µM) |

| ETP-001 | H (Parent) | H | Yes | 45.2 |

| ETP-002 | 4-Chloro | H | Yes | 15.8 |

| ETP-003 | 4-Methoxy | H | No | >100 |

| ETP-004 | 4-Nitro | H | Yes | 22.1 |

| ETP-005 | 4-Chloro | Methyl | Yes | 5.3 |

| ETP-006 | 2-Chloro | H | No | >100 |

This table represents hypothetical data for illustrative purposes.

Lead Compound Identification and Optimization

From the pool of confirmed hits, a "lead compound" is selected for further optimization. A lead compound is not necessarily the most potent hit but possesses a favorable combination of activity, selectivity, and chemical tractability for further modification. The goal of lead optimization is to refine the molecular structure to enhance desired properties while minimizing undesirable ones.

The process is an iterative cycle of chemical synthesis and biological testing guided by the SAR. nih.gov Key strategies in lead optimization include:

Potency Enhancement: Chemists systematically modify the lead structure to improve its interaction with the target. For analogs of this compound, this could involve exploring a wide range of substituents on the phenyl ring or altering the ethyl carbamate portion to improve binding affinity. For example, replacing an amide linker with a sulfonamide was shown in one study to substantially improve cellular potency. nih.gov

Selectivity Profiling: Analogs are tested against a panel of related off-target proteins to ensure they are selective for the intended target. High selectivity is crucial for reducing potential side effects.

Improving Physicochemical Properties: Modifications are made to improve properties like solubility and metabolic stability, which are critical for a compound's utility in biological systems. Structural simplification, such as removing unnecessary functional groups, can be a powerful strategy to improve these profiles. nih.gov

The efficiency of these modifications is often tracked using metrics like Ligand Efficiency (LE), which relates a compound's potency to its size (number of heavy atoms). nih.gov This helps guide the optimization process toward compounds that are not just potent but also efficient in their binding.

Table 2: Example of a Lead Optimization Series for an this compound Analog

| Compound ID | Modification from Lead (ETP-005) | Target Enzyme IC₅₀ (µM) | Selectivity vs. Related Enzyme (Fold) | Ligand Efficiency (LE) |

| ETP-005 | Lead Compound | 5.3 | 10 | 0.28 |

| ETP-017 | Phenyl -> Thiazole | 2.1 | 25 | 0.31 |

| ETP-024 | Ethyl -> Isopropyl | 0.95 | 40 | 0.33 |

| ETP-031 | Thiazole + Isopropyl | 0.15 | >100 | 0.38 |

This table represents hypothetical data for illustrative purposes.

Through this systematic process of derivatization, screening, and optimization, a basic chemical scaffold like this compound can be developed into a highly potent and selective research tool or a candidate for further preclinical development.

Advanced Analytical Methodologies in Sulfamoyl Carbamate Research

Chromatographic Techniques for Analysis

Chromatography is the cornerstone of analytical chemistry for separating and analyzing complex mixtures. For sulfamoyl carbamates, the choice between gas and liquid chromatography is often dictated by the compound's thermal stability and polarity. taylorfrancis.com High-Performance Liquid Chromatography (HPLC) is frequently the preferred technique for many carbamates due to their thermal lability. taylorfrancis.coms4science.at However, Gas Chromatography (GC) can also be employed, often requiring a derivatization step to enhance the analyte's volatility and stability. scispec.co.th

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It provides high sensitivity and specificity, allowing for the confident identification and quantification of target analytes.

Due to the thermally labile nature of many carbamates, direct analysis by GC-MS can be challenging. taylorfrancis.com To overcome this, derivatization techniques are often employed. One such technique is flash methylation, which occurs in the heated injection port of the GC system. scispec.co.th This process converts the carbamates into more volatile and thermally stable derivatives suitable for GC analysis. The subsequent mass spectrometric detection, particularly when operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode, offers excellent sensitivity and confirmation of the analyte's identity. scispec.co.thnih.gov

Below is a table summarizing typical instrumental conditions for the GC-MS analysis of derivatized carbamates.

| Parameter | Condition | Reference |

|---|---|---|

| Column | SGE BPX-50 (or similar mid-polarity column), 60 m x 0.25 mm ID, 0.25 µm film thickness | scispec.co.th |

| Injector Temperature | 250 °C | scispec.co.th |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | scispec.co.th |

| Oven Temperature Program | Initial 70°C (hold 1 min), ramp at 10°C/min to 300°C (hold 6 min) | scispec.co.th |

| Ion Source Temperature | 250 °C | scispec.co.th |

| Ionization Mode | Electron Ionization (EI) at 70 eV | scispec.co.th |

| Detection Mode | MS/MS for enhanced sensitivity and confirmation | scispec.co.th |

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of thermally unstable and non-volatile compounds, making it highly suitable for many carbamates. taylorfrancis.coms4science.at When coupled with a fluorescence detector (FLD), the method can achieve very low detection limits.

The analysis of carbamates by HPLC-FLD, as described in U.S. EPA Method 531.1, typically involves a post-column derivatization step. s4science.at After the carbamates are separated on the HPLC column, they are hydrolyzed online with a base (e.g., sodium hydroxide). The resulting methylamine is then reacted with o-phthalaldehyde (OPA) and a thiol-containing compound like 2-mercaptoethanol to form a highly fluorescent isoindole derivative. s4science.at This derivative is then detected by the fluorescence detector, providing a sensitive and selective signal for N-methylcarbamates.

The table below outlines typical conditions for an HPLC-FLD system for carbamate analysis.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C8 or C18, e.g., 250 mm x 4.6 mm, 5 µm particle size | s4science.at |

| Mobile Phase | Gradient elution with water and methanol or acetonitrile | s4science.at |

| Flow Rate | 0.8 mL/min | s4science.at |

| Column Temperature | 37 °C | s4science.at |

| Post-Column Derivatization | 1. Hydrolysis with NaOH. 2. Reaction with o-phthalaldehyde (OPA) and 2-mercaptoethanol. | s4science.at |

| Fluorescence Detection | Excitation: 330 nm, Emission: 465 nm | s4science.at |

The success of any chromatographic analysis hinges on the proper selection of the column and the optimization of separation conditions.

For the GC analysis of sulfamoyl carbamates, mid-polarity columns such as those with a 50% phenyl-polysiloxane stationary phase (e.g., BPX-50) are often suitable. scispec.co.th Optimization involves adjusting the oven temperature program to ensure adequate separation of the target analyte from matrix interferences.

In HPLC, reversed-phase columns are the standard for carbamate analysis. C18 and C8 columns are commonly used, offering good retention and separation for moderately polar compounds. s4science.atnih.govnih.gov Separation is optimized by manipulating the mobile phase gradient. A typical gradient involves changing the ratio of an aqueous phase (sometimes buffered or containing an acid like formic acid) to an organic solvent like methanol or acetonitrile. nih.govwaters.com The substitution of methanol with acetonitrile has been shown to enhance detection sensitivity for some carbamates by reducing fluorescence quenching. waters.com Column temperature is another critical parameter that can be adjusted to improve peak shape and resolution. s4science.atnih.gov

Sample Preparation and Derivatization for Enhanced Detection

Effective sample preparation is a critical prerequisite for accurate and sensitive chromatographic analysis. The primary goals are to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Liquid-Liquid Extraction (LLE) is a traditional method for extracting analytes from aqueous samples into an immiscible organic solvent. For carbamates in water, solvents like methylene (B1212753) chloride have been used. scispec.co.th The process involves vigorous mixing of the sample with the solvent, followed by separation of the two phases. The analyte, now in the organic phase, can be concentrated by evaporation.

Solid-Phase Extraction (SPE) has become a more popular alternative to LLE due to its efficiency, lower solvent consumption, and potential for automation. In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while matrix components pass through. The analyte is then eluted with a small volume of an appropriate solvent. For carbamates, sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are effective. waters.com SPE is also used as a cleanup step in methods for analyzing alcoholic beverages, where the sample is passed through a column and the carbamates are eluted with dichloromethane. oiv.int

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Solvent Consumption | High | Low |

| Efficiency | Can be labor-intensive and may form emulsions | Generally more efficient and reproducible |

| Selectivity | Lower | Higher, due to a wide variety of available sorbents |

| Automation Potential | Limited | High |

Pre-column derivatization is a strategy used to modify the analyte before chromatographic analysis to improve its properties. For GC-MS analysis of carbamates, derivatization is often essential to increase thermal stability and volatility. For HPLC, it can be used to introduce a chromophore or fluorophore to enhance detection by UV or fluorescence detectors.

One effective derivatizing agent for carbamates intended for GC-MS analysis is 9-Xanthydrol . This reagent reacts with carbamates under acidic conditions to form stable, volatile derivatives. nih.gov The reaction conditions, including reagent concentration, acid concentration, reaction time, and temperature, must be carefully optimized to ensure complete derivatization. A study on the determination of five carbamate pesticides found optimal conditions to be a 9-Xanthydrol concentration of 50.0 mM, an HCl concentration of 0.05 M, and a reaction time of 60 minutes at 60°C. nih.gov This derivatization allowed for quantification limits in the low nanogram-per-liter range (0.007–0.028 µg/L). nih.gov This approach provides a sensitive and selective method for the trace-level determination of carbamates in environmental samples. nih.gov

Automated Derivatization Procedures

For chromatographic analysis, particularly gas chromatography (GC), derivatization is often an essential step to improve the volatility, thermal stability, and detectability of polar, non-volatile analytes like sulfamoyl carbamates. jfda-online.comresearchgate.net Automated derivatization procedures, typically integrated into autosamplers of modern HPLC or GC systems, offer significant advantages by enhancing reproducibility, increasing sample throughput, and minimizing human error. chromatographyonline.comnih.gov

The structure of Ethyl(phenylsulfamoyl)carbamate possesses functional groups, such as the N-H proton on the sulfamoyl group, that can be targeted for derivatization. This proton is acidic and can be readily derivatized. Automated pre-column derivatization can be performed by an autosampler, which mixes the sample with the derivatizing reagent in a vial, incubates the mixture for a set time, and then injects a precise volume for analysis. chromatographyonline.com

Common derivatization strategies that can be automated for the analysis of sulfamoyl carbamates include alkylation and acylation. For instance, alkylating agents can replace the active hydrogen on the sulfonamide nitrogen. Silylation is another common technique to increase volatility for GC analysis. For HPLC, derivatization is employed to introduce a chromophoric or fluorophoric tag to enhance UV or fluorescence detection, respectively. libretexts.orgtandfonline.com Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) are used in automated systems for the derivatization of amines, and similar principles can be applied to the sulfamoyl group. nih.gov

| Reagent Class | Example Reagent | Target Functional Group on this compound | Purpose | Relevant Technique |

|---|---|---|---|---|

| Alkylation Agents | Pentafluorobenzyl bromide (PFB-Br) | Sulfamoyl N-H | Enhance electron capture detection | GC-ECD |

| Silylation Agents | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Sulfamoyl N-H | Increase volatility and thermal stability | GC-MS |

| Fluorescent Tags | Dansyl chloride | Sulfamoyl N-H | Enhance fluorescence detection | HPLC-FLD |

| UV-Visible Tags | FMOC-Cl (9-fluorenylmethyloxycarbonyl chloride) | Sulfamoyl N-H | Enhance UV detection | HPLC-UV |

Spectrometric Characterization in Research Contexts

Spectrometric methods are indispensable for the unambiguous identification and structural elucidation of sulfamoyl carbamates in research settings. Mass spectrometry provides vital information on molecular weight and fragmentation, while NMR spectroscopy offers a detailed map of the molecular structure.

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like LC or GC, is a powerful tool for the identification of compounds. usgs.gov For this compound (C₉H₁₂N₂O₄S, Molecular Weight: 260.27 g/mol ), electron ionization mass spectrometry (EI-MS) would produce a molecular ion peak (M⁺˙) and a series of characteristic fragment ions that aid in its structural confirmation.

The fragmentation of the molecular ion is predictable based on the stability of the resulting ions and neutral losses. libretexts.org Key fragmentation pathways for this compound would likely involve:

α-cleavage adjacent to the carbonyl group or the sulfonyl group.

Loss of the ethoxy group (-OC₂H₅) from the carbamate moiety.

Cleavage of the S-N bond , a common fragmentation pathway for sulfonamides, which may involve hydrogen rearrangement. researchgate.net

Loss of sulfur dioxide (SO₂), another characteristic fragmentation of sulfonamides. researchgate.net

Cleavage of the N-C bond of the carbamate.

| m/z Value (Predicted) | Proposed Fragment Ion Structure | Origin of Fragment |

|---|---|---|

| 260 | [C₉H₁₂N₂O₄S]⁺˙ | Molecular Ion (M⁺˙) |

| 215 | [C₇H₇N₂O₃S]⁺ | Loss of ethoxy radical (•OC₂H₅) |

| 187 | [C₇H₇N₂O₂S]⁺ | Loss of ethoxycarbonyl radical (•COOC₂H₅) |

| 156 | [C₆H₆NO₂S]⁺ | Cleavage of N-C bond with loss of ethyl isocyanate |

| 92 | [C₆H₆N]⁺ | Anilide cation from S-N cleavage with H-transfer researchgate.net |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the precise molecular structure of an organic compound. ¹H NMR provides information about the chemical environment, number, and connectivity of protons, while ¹³C NMR details the types of carbon atoms present in the molecule. mdpi.com

For this compound, the predicted NMR spectra would exhibit distinct signals corresponding to the ethyl group, the phenyl group, and the two N-H protons.

¹H NMR Predicted Data: The spectrum would show a triplet and a quartet for the ethyl group protons. researchgate.net The aromatic protons would appear as a complex multiplet or as two distinct multiplets depending on the substitution pattern. The two N-H protons would likely appear as broad singlets at different chemical shifts due to their different chemical environments (carbamate vs. sulfamoyl).

| Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| 10.0 - 11.0 | 1H | Broad Singlet | SO₂-NH -CO |

| 7.8 - 8.0 | 2H | Multiplet (e.g., Doublet) | Aromatic Protons (ortho to SO₂) |

| 7.4 - 7.6 | 3H | Multiplet | Aromatic Protons (meta, para to SO₂) |

| 4.1 - 4.3 | 2H | Quartet | O-CH₂ -CH₃ |

| 1.2 - 1.4 | 3H | Triplet | O-CH₂-CH₃ |

¹³C NMR Predicted Data: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons, and the two carbons of the ethyl group. oregonstate.edu Carbons directly attached to electronegative atoms (O, N, S) will be shifted downfield.

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

|---|---|

| 150 - 155 | Carbonyl Carbon (C =O) |

| 135 - 140 | Aromatic Carbon (ipso, attached to S) |

| 128 - 132 | Aromatic Carbons (ortho, meta) |

| 120 - 125 | Aromatic Carbon (para) |

| 62 - 65 | Ethyl Carbon (O-C H₂) |

| 14 - 16 | Ethyl Carbon (C H₃) |

Immunochemical Assays for Quantitative Determination

Immunochemical assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are powerful screening tools that offer high sensitivity, high throughput, and cost-effectiveness for the quantitative analysis of specific compounds in complex matrices. tandfonline.comrsc.org

Enzyme-Linked Immunosorbent Assay (ELISA) Development

Developing an ELISA for a small molecule like this compound, which is not immunogenic on its own, requires a multi-step process. d-nb.inforesearchgate.net The first and most critical step is the design and synthesis of a hapten. The hapten is a derivative of the target molecule that is structurally similar and contains a linker arm with a reactive functional group (e.g., a carboxylic acid).

This hapten is then covalently coupled to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to form an immunogen. nih.govresearchgate.net This immunogen, when injected into an animal (typically a rabbit or mouse), is large enough to elicit an immune response, leading to the production of polyclonal or monoclonal antibodies that can recognize and bind to the hapten, and by extension, the target analyte. nih.gov

For quantitative analysis, a competitive ELISA format is typically employed. In a common setup (indirect competitive ELISA), microtiter plates are coated with a hapten-protein conjugate (a coating antigen, which may use a different protein like Ovalbumin, OVA). Samples containing the free analyte (this compound) are incubated in the wells along with a limited amount of the specific antibody. The free analyte and the coated antigen compete for the antibody binding sites. After washing, a secondary antibody conjugated to an enzyme (like Horseradish Peroxidase, HRP) is added, followed by a substrate that produces a measurable colorimetric or chemiluminescent signal. nih.gov The signal intensity is inversely proportional to the concentration of the analyte in the sample.

Antibody Specificity and Cross-Reactivity Assessment

A crucial aspect of any immunoassay is the specificity of the antibody. nih.gov The assay's performance depends on the antibody's ability to bind selectively to the target analyte while showing minimal binding to other structurally related compounds that may be present in the sample. This is evaluated through cross-reactivity studies. nih.govmdpi.com

To assess cross-reactivity, the IC₅₀ value is determined for the target analyte and for each potentially interfering compound. The IC₅₀ is the concentration of the analyte that causes a 50% reduction in the maximum signal. The percent cross-reactivity (%CR) is then calculated using the following formula:

%CR = (IC₅₀ of Target Analyte / IC₅₀ of Related Compound) x 100

An ideal antibody will have a very low IC₅₀ for the target analyte and very high IC₅₀ values (resulting in low %CR) for all other compounds.

| Compound | Structure | IC₅₀ (ng/mL) (Hypothetical) | Cross-Reactivity (%) (Hypothetical) |

|---|---|---|---|

| This compound | C₆H₅-SO₂-NH-CO-O-C₂H₅ | 5.0 | 100 |

| Mthis compound | C₆H₅-SO₂-NH-CO-O-CH₃ | 25.0 | 20.0 |

| Ethyl(4-methylphenylsulfamoyl)carbamate | CH₃-C₆H₄-SO₂-NH-CO-O-C₂H₅ | 45.5 | 11.0 |

| Benzenesulfonamide | C₆H₅-SO₂-NH₂ | > 1000 | < 0.5 |

| Ethyl carbamate | NH₂-CO-O-C₂H₅ | > 2000 | < 0.25 |

| N-Phenylbenzenesulfonamide | C₆H₅-SO₂-NH-C₆H₅ | 850 | 0.59 |

Method Validation and Performance Metrics

Following a comprehensive search for scientific literature, no specific analytical methods or validation data were found for the compound “this compound.” The search results consistently yielded information on a different, though related, compound, "Ethyl carbamate." Due to the strict requirement to focus solely on this compound, the following sections on method validation and performance metrics cannot be completed.